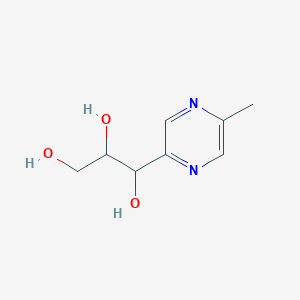
EC 2.2.1.1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EC 2.2.1.1, also known as transketolase, is an enzyme that plays a crucial role in the pentose phosphate pathway. This enzyme is responsible for transferring two-carbon units from ketose donors to aldose acceptors, facilitating the interconversion of sugars. Transketolase is a thiamine-diphosphate-dependent enzyme and is found in a variety of organisms, including bacteria, plants, and animals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Transketolase can be isolated and purified from various sources, including yeast and bacteria. The enzyme is typically extracted using buffer solutions and purified through techniques such as ammonium sulfate precipitation, ion-exchange chromatography, and gel filtration chromatography .
Industrial Production Methods: In industrial settings, transketolase is produced using recombinant DNA technology. Genes encoding transketolase are inserted into suitable host organisms, such as Escherichia coli, which are then cultured in large bioreactors. The enzyme is harvested from the cultured cells and purified using standard biochemical techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Transketolase primarily catalyzes the transfer of two-carbon units from ketose donors to aldose acceptors. The main reaction involves the conversion of D-glyceraldehyde 3-phosphate and D-sedoheptulose 7-phosphate to D-ribose 5-phosphate and D-xylulose 5-phosphate .
Common Reagents and Conditions: The enzyme requires thiamine diphosphate as a cofactor for its activity. The reactions typically occur in aqueous buffer solutions at physiological pH and temperature conditions .
Major Products: The major products of transketolase-catalyzed reactions are D-ribose 5-phosphate and D-xylulose 5-phosphate, which are important intermediates in the pentose phosphate pathway .
Wissenschaftliche Forschungsanwendungen
Transketolase has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and sugar derivatives.
Biology: The enzyme is studied for its role in cellular metabolism and its involvement in various metabolic pathways.
Medicine: Transketolase activity is investigated in relation to diseases such as diabetes and cancer. It is also explored as a potential target for drug development.
Industry: The enzyme is utilized in the production of rare sugars and sugar alcohols, which have applications in food and pharmaceutical industries
Wirkmechanismus
Transketolase catalyzes the transfer of two-carbon units through a mechanism that involves the formation of a covalent intermediate between the enzyme and the substrate. The thiamine diphosphate cofactor plays a critical role in stabilizing this intermediate. The enzyme facilitates the cleavage of the donor ketose and the subsequent transfer of the two-carbon unit to the acceptor aldose, forming the reaction products .
Vergleich Mit ähnlichen Verbindungen
Transaldolase (EC 2.2.1.2): Another enzyme in the pentose phosphate pathway that transfers three-carbon units.
Formaldehyde transketolase (EC 2.2.1.3): Catalyzes the transfer of two-carbon units from formaldehyde to acceptor molecules.
Uniqueness: Transketolase is unique in its ability to transfer two-carbon units specifically and its dependence on thiamine diphosphate as a cofactor. This specificity and cofactor requirement distinguish it from other enzymes in the pentose phosphate pathway .
Eigenschaften
CAS-Nummer |
9014-48-6 |
|---|---|
Molekulargewicht |
0 |
Synonyme |
EC 2.2.1.1; GLYCOLALDEHYDE TRANSFERASE; TRANSKETOLASE; transketolase from baker/'S yeast; Transketolase from bakers yeast (S. cerevisiae); Transketolase from E. coli; transketolase type X from bakers yeast; TRANSKETOLASE FROM BAKER/'S YEAST, ~15 U/ MG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3S,6S,9S,11R,15S,18S,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-12-methyltetradecanamide](/img/structure/B1166126.png)
![N-[(1-propan-2-ylpyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B1166128.png)
